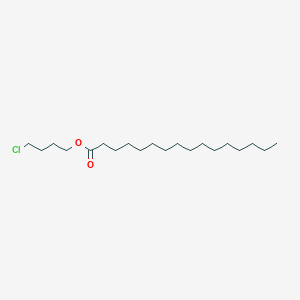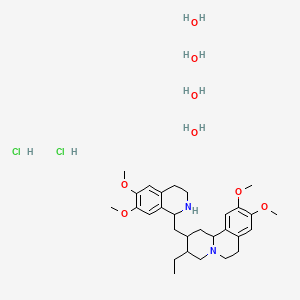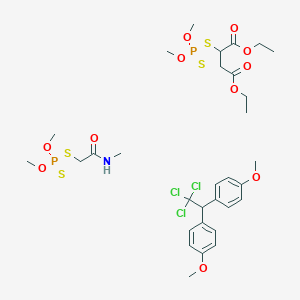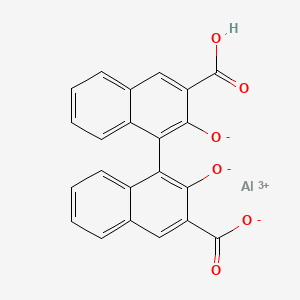![molecular formula C3H7F3Si B14467125 Fluoro[bis(fluoromethyl)]methylsilane CAS No. 65954-64-5](/img/structure/B14467125.png)
Fluoro[bis(fluoromethyl)]methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro[bis(fluoromethyl)]methylsilane is a fluorinated organosilicon compound. It is characterized by the presence of fluorine atoms attached to a silicon atom, which imparts unique chemical properties. Fluorinated compounds are known for their high stability, resistance to degradation, and unique reactivity, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluoro[bis(fluoromethyl)]methylsilane typically involves the reaction of fluorinated precursors with silicon-containing reagents. One common method is the reaction of fluoromethylsilane with a fluorinating agent under controlled conditions. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often achieved through careful control of reaction parameters and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro[bis(fluoromethyl)]methylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The compound can participate in addition reactions with unsaturated substrates.
Oxidation and Reduction: While fluorinated compounds are generally resistant to oxidation, specific conditions can lead to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and electrophiles. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and may require low temperatures to control the reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Fluoro[bis(fluoromethyl)]methylsilane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated molecules.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of fluoro[bis(fluoromethyl)]methylsilane involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, allowing it to participate in specific chemical transformations. The molecular pathways involved often depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fluoromethylsilane: A simpler fluorinated organosilicon compound with fewer fluorine atoms.
Bis(fluoromethyl)silane: Contains two fluoromethyl groups attached to silicon.
Trifluoromethylsilane: Features three fluorine atoms attached to a single carbon, which is bonded to silicon.
Uniqueness
Fluoro[bis(fluoromethyl)]methylsilane is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
65954-64-5 |
|---|---|
Fórmula molecular |
C3H7F3Si |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
fluoro-bis(fluoromethyl)-methylsilane |
InChI |
InChI=1S/C3H7F3Si/c1-7(6,2-4)3-5/h2-3H2,1H3 |
Clave InChI |
IUMUYBSPBRVLRT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CF)(CF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


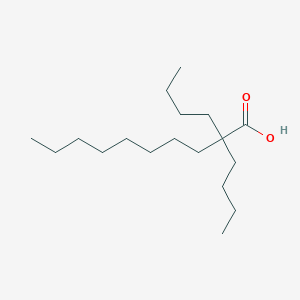
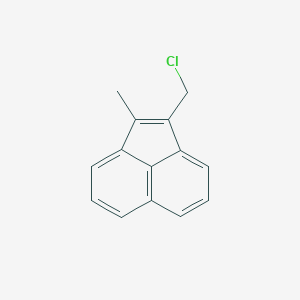
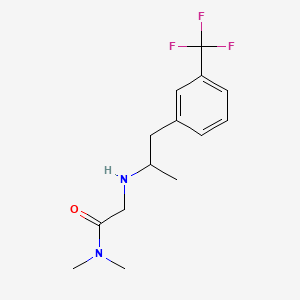
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)

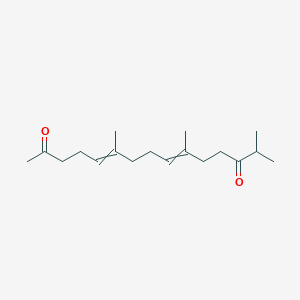

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
